molecular formula C10H10N4O B4442110 5-anilino-6-methyl-2H-1,2,4-triazin-3-one CAS No. 188688-83-7

5-anilino-6-methyl-2H-1,2,4-triazin-3-one

Cat. No.: B4442110
CAS No.: 188688-83-7
M. Wt: 202.21 g/mol
InChI Key: FGDICYZSQLQDQC-UHFFFAOYSA-N
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Description

5-Anilino-6-methyl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a triazine ring substituted with an aniline group at the 5-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-6-methyl-2H-1,2,4-triazin-3-one can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with aniline and methylamine. The reaction is typically carried out in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Anilino-6-methyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with electrophiles such as halogens or acids.

    Nucleophilic Substitution: The aniline and methyl groups can be substituted by nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Electrophilic Addition: Reagents such as chlorine or bromine in the presence of a catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Cyclization: Catalysts such as acids or bases to facilitate ring closure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with chlorine may yield chlorinated derivatives, while nucleophilic substitution with amines may produce substituted triazines.

Scientific Research Applications

5-Anilino-6-methyl-2H-1,2,4-triazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-anilino-6-methyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For example, as an inhibitor of leucyl-tRNA synthetase, the compound binds to the active site of the enzyme, preventing the aminoacylation of tRNA and thereby inhibiting protein synthesis in Mycobacterium tuberculosis . The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Anilino-6-methyl-2H-1,2,4-triazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-anilino-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-9(12-10(15)14-13-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDICYZSQLQDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391352
Record name ST50193520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188688-83-7
Record name ST50193520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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